N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
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Overview
Description
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The oxazole ring can be synthesized via a cyclodehydration reaction of a β-hydroxyamide. The final step involves coupling the thiazole and oxazole rings under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces .
Comparison with Similar Compounds
Similar Compounds
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar in structure but contains a triazole ring instead of an oxazole ring.
N-(4-ethoxyphenyl)acetamide: A simpler compound with similar functional groups but lacks the thiazole and oxazole rings.
Uniqueness
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is unique due to its combination of thiazole and oxazole rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-3-21-12-6-4-11(5-7-12)14-10(2)23-16(18-14)19-15(20)13-8-9-17-22-13/h4-9H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTXFNGUPYNQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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